Sodium tauroglycocholate
Description
Fundamental Biological Significance as an Endogenous Bile Salt
As an endogenous bile salt, tauroglycocholic acid is a crucial component of bile in mammals. wikipedia.org Its synthesis from cholesterol in the liver represents a primary pathway for cholesterol catabolism. nih.govmdpi.com The primary biological function of bile salts like tauroglycocholic acid is to aid in the digestion and absorption of dietary fats and fat-soluble vitamins in the small intestine. nih.gov They are amphipathic molecules, meaning they have both a hydrophobic (lipid-soluble) and a hydrophilic (water-soluble) face, which allows them to act as emulsifying agents. mdpi.com Beyond digestion, bile acids are also recognized as signaling molecules that regulate nutrient metabolism. nih.gov
Role in Lipidic Emulsification and Micelle Formation
The digestion of dietary lipids, which are primarily water-insoluble triglycerides, presents a challenge in the aqueous environment of the intestine. Tauroglycocholic acid plays a pivotal role by acting as a biological detergent. sigmaaldrich.com It adsorbs at the oil-water interface of large lipid droplets, breaking them down into smaller, more manageable particles in a process called emulsification. mdpi.com This action dramatically increases the surface area of the lipids, making them accessible to digestive enzymes like lipase. mdpi.com
Once the concentration of tauroglycocholic acid reaches a certain threshold, known as the critical micelle concentration (CMC), its molecules self-assemble into aggregates called micelles. sigmaaldrich.comcapes.gov.br These micelles are typically small, spherical structures where the hydrophobic regions of the bile salt molecules are oriented inward, creating a lipid-friendly core, while the hydrophilic regions face outward into the aqueous environment. researchgate.net This structure allows them to encapsulate the products of lipid digestion. mdpi.com
| Bile Salt | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Source |
|---|---|---|---|
| Taurocholic Acid, Sodium Salt | 3 - 11 | 4 | sigmaaldrich.com |
| Taurodeoxycholic Acid, Sodium Salt | 1 - 4 | 6 | sigmaaldrich.com |
Facilitation of Dietary Lipid and Fat-Soluble Vitamin Absorption Mechanisms
The mixed micelles formed by tauroglycocholic acid are essential for the absorption of dietary lipids and fat-soluble vitamins (A, D, E, and K). mdpi.comnih.gov After enzymatic digestion, lipids such as fatty acids and monoglycerides (B3428702) are incorporated into the hydrophobic core of these micelles. mdpi.com This solubilization is critical for transporting these breakdown products from the intestinal lumen to the surface of the enterocytes (intestinal absorptive cells). mdpi.com
Without the formation of these mixed micelles, the absorption of dietary fats and fat-soluble vitamins would be severely impaired, leading to malabsorption and potential nutrient deficiencies. mdpi.com The micelles diffuse through the unstirred water layer adjacent to the intestinal epithelium and release the lipids and vitamins for absorption into the cells. mdpi.com Studies have shown that the presence of lipids can, in turn, enhance the absorption of taurocholate itself, indicating a complex and mutually beneficial relationship in the digestive process. nih.gov Interestingly, research has also revealed a feedback loop where fat-soluble vitamins A and D can regulate bile acid synthesis, suggesting a mechanism by which these vitamins can influence their own absorption. nih.gov
Structure
2D Structure
Properties
CAS No. |
11006-55-6 |
|---|---|
Molecular Formula |
C28H47N2NaO8S |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
sodium 2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate |
InChI |
InChI=1S/C28H48N2O8S.Na/c1-16(4-7-24(34)30-15-25(35)29-10-11-39(36,37)38)19-5-6-20-26-21(14-23(33)28(19,20)3)27(2)9-8-18(31)12-17(27)13-22(26)32;/h16-23,26,31-33H,4-15H2,1-3H3,(H,29,35)(H,30,34)(H,36,37,38);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,23+,26+,27+,28-;/m1./s1 |
InChI Key |
PUODKHBECQMSKY-QRPKJZHMSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |
Other CAS No. |
11006-55-6 |
Synonyms |
sodium tauroglycocholate tauroglycocholic acid |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of Tauroglycocholic Acid, Sodium Salt
Precursor Molecules and Hepatic Synthetic Origins
The synthesis of tauroglycocholic acid is a multi-step process that originates in the hepatocytes of the liver.
The final step in the hepatic synthesis of tauroglycocholic acid is the conjugation of a primary bile acid, cholic acid, with the amino acid taurine (B1682933). biorxiv.orgwikipedia.org This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). wikipedia.orgwikipedia.orgsigmaaldrich.com BAAT facilitates the transfer of the cholic acid moiety from its CoA thioester to taurine, forming an amide bond. wikipedia.orguniprot.org Interestingly, a single enzyme in the human liver is capable of conjugating bile acids with both glycine (B1666218) and taurine. nih.gov This conjugation step is critical as it increases the water solubility of the bile acid, enhancing its function as a detergent in the gastrointestinal tract for the emulsification and absorption of lipids. uniprot.orgyoutube.com
Classic and Alternative Pathways of Primary Bile Acid Synthesis Relevant to Tauroglycocholic Acid Formation
The formation of cholic acid, the bile acid component of tauroglycocholic acid, occurs through two main pathways in the liver: the classic (or neutral) pathway and the alternative (or acidic) pathway.
The classic pathway is the predominant route for bile acid synthesis in humans, accounting for the majority of production. themedicalbiochemistrypage.orgresearchgate.net This pathway is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is located in the endoplasmic reticulum of hepatocytes. researchgate.netnih.gov CYP7A1 catalyzes the rate-limiting step in this pathway: the hydroxylation of cholesterol at the 7α position to form 7α-hydroxycholesterol. themedicalbiochemistrypage.orgnih.govdoaj.org This initial step is a committed step, meaning that once 7α-hydroxycholesterol is formed, it is destined for bile acid synthesis. youtube.com
Subsequent enzymatic reactions, including the action of sterol 12α-hydroxylase (CYP8B1), lead to the formation of cholic acid. researchgate.netnih.govresearchgate.net The activity of CYP8B1 is a key determinant in the ratio of cholic acid to another primary bile acid, chenodeoxycholic acid. nih.govmdpi.com
| Pathway | Initiating Enzyme | Key Features | Primary Product Contribution |
| Classic (Neutral) Pathway | Cholesterol 7α-hydroxylase (CYP7A1) | Rate-limiting and major pathway in humans. themedicalbiochemistrypage.orgnih.govdoaj.org | Leads to the formation of both cholic acid and chenodeoxycholic acid. researchgate.net |
| Alternative (Acidic) Pathway | Sterol 27-hydroxylase (CYP27A1) | A quantitatively less significant pathway in humans. themedicalbiochemistrypage.orgnih.gov | Contributes to the synthesis of chenodeoxycholic acid and to a lesser extent, cholic acid. nih.gov |
Microbial Biotransformations Affecting the Bile Acid Pool
A primary biotransformation is the deconjugation of bile acids, catalyzed by bacterial bile salt hydrolases (BSH). nih.govacs.org This process cleaves the amide bond, releasing the free bile acid (cholic acid) and taurine. nih.govresearchgate.net This deconjugation is often a prerequisite for further microbial modifications, such as dehydroxylation. nih.gov For instance, gut bacteria can perform 7α-dehydroxylation of cholic acid to produce the secondary bile acid, deoxycholic acid. nih.govresearchgate.net These biotransformations by the gut microbiota modulate the signaling properties of bile acids, which can, in turn, influence host metabolism and gut microbial composition. elsevier.escreative-proteomics.com Recent research has also uncovered that gut microbes can conjugate bile acids to amino acids other than glycine and taurine, creating a new class of microbial bile salt conjugates. nih.gov
Bile Salt Hydrolase (BSH) Activity and Deconjugation Mechanisms
The journey of primary bile acids like taurocholic acid and glycocholic acid from the liver to the intestine exposes them to a dense and metabolically active community of microorganisms. nih.gov A key transformation they undergo is deconjugation, catalyzed by the enzyme bile salt hydrolase (BSH). iomcworld.organimbiosci.org This reaction is considered a "gateway" to further bacterial metabolism of bile acids, as the resulting unconjugated bile acids are substrates for subsequent enzymatic modifications like 7α-dehydroxylation. nih.govfrontiersin.org
BSH enzymes hydrolyze the amide bond that links the steroid core of the bile acid to its conjugated amino acid, either taurine or glycine, releasing the unconjugated bile acid (cholic acid) and the respective amino acid. iomcworld.orgresearchgate.net BSH activity is widespread among gut commensal bacteria, including species of Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. nih.govanimbiosci.org This enzymatic capability is thought to be a mechanism for gut bacteria to detoxify their environment, as conjugated bile salts have detergent properties that can disrupt bacterial cell membranes. nih.govresearchgate.net
Research has shown that different bacterial strains exhibit varying levels of BSH activity and substrate preference. lamsam-casalotti.org.uknih.gov For instance, many Lactobacillus strains show a higher BSH activity towards glycine-conjugated bile acids (like glycocholic acid) compared to taurine-conjugated ones (like taurocholic acid). lamsam-casalotti.org.uknih.gov The optimal pH for BSH activity also varies among strains and substrates, with many demonstrating maximal activity in the slightly acidic conditions typical of the intestinal environment. nih.govnih.gov Studies comparing various Lactobacillus species have quantified their ability to deconjugate bile salts, revealing significant inter-strain differences in the amount of cholic acid liberated from both glycocholate and taurocholate. lamsam-casalotti.org.uk
Table 1: Deconjugation of Glycocholate and Taurocholate by Lactobacillus Strains
This table summarizes the release of cholic acid from sodium glycocholate and sodium taurocholate by different strains of Lactobacillus, indicating varying levels of Bile Salt Hydrolase (BSH) activity. Data is presented as the mean concentration (mM) of cholic acid released.
| Bacterial Strain | Cholic Acid Released from Glycocholate (mM) | Cholic Acid Released from Taurocholate (mM) |
|---|---|---|
| L. acidophilus ATCC 33200 | >4.17 | >3.27 |
| L. acidophilus ATCC 4357 | >4.17 | >3.27 |
| L. acidophilus ATCC 4962 | >4.17 | >3.27 |
| L. acidophilus ATCC 4356 | 1.31 | <3.27 |
| L. casei ASCC 1521 | >4.17 | >3.27 |
| L. casei ASCC 1520 | 1.56 | <3.27 |
7α-Dehydroxylation Mechanisms and Secondary Bile Acid Formation
Following deconjugation, the liberated cholic acid can undergo 7α-dehydroxylation, a multi-step biochemical pathway that converts primary bile acids into secondary bile acids. nih.govfrontiersin.org This transformation is carried out by a specialized and narrow group of gut bacteria, primarily from the Clostridium genus, such as Clostridium scindens. asm.orgfrontiersin.org The process is encoded by a bile acid-inducible (bai) gene operon, which contains a cluster of genes responsible for the enzymatic reactions. nih.govfrontiersin.orgnih.gov
The 7α-dehydroxylation of cholic acid results in the formation of deoxycholic acid (DCA), a major secondary bile acid. asm.orgfrontiersin.org This conversion significantly increases the hydrophobicity of the molecule. researchgate.net The pathway is complex, involving at least eight enzymatic steps. nih.govnih.gov
The key steps and enzymes involved in the 7α-dehydroxylation pathway are:
Activation: The pathway is initiated by the attachment of Coenzyme A (CoA) to the bile acid's side chain, a reaction catalyzed by bile acid-CoA ligase (encoded by baiB). nih.govfrontiersin.org
Oxidation: A 3α-hydroxysteroid dehydrogenase (baiA) oxidizes the 3-hydroxyl group. nih.gov
Dehydration: The rate-limiting step is the removal of the 7α-hydroxyl group, which is catalyzed by a bile acid 7α-dehydratase (baiE). illinois.edu
Reductive Steps: A series of reductive reactions, carried out by enzymes like those encoded by baiCD and baiH, follow to complete the transformation. asm.orgnih.gov
Hydrolysis: Finally, the CoA thioester is hydrolyzed by a bile acid-CoA hydrolase (baiF) to release the secondary bile acid, deoxycholic acid. asm.org
Bacteria capable of 7α-dehydroxylation often rely on other microbial species to first deconjugate the primary bile acids, as they can only metabolize the unconjugated forms. frontiersin.org This highlights the inter-species co-metabolism that characterizes gut microbial ecology. frontiersin.org
Table 2: Key Enzymes of the Bile Acid-Inducible (bai) Operon for 7α-Dehydroxylation
This table outlines the primary enzymes encoded by the bai operon and their functions in the multi-step conversion of primary bile acids to secondary bile acids.
| Gene | Enzyme | Function in 7α-Dehydroxylation Pathway |
|---|---|---|
| baiB | Bile acid-CoA ligase | Catalyzes the initial step, forming a bile acid-CoA thioester. asm.orgnih.gov |
| baiA | 3α-hydroxysteroid dehydrogenase | Oxidizes the C3-hydroxyl group of the bile acid-CoA ester. nih.gov |
| baiE | Bile acid 7α-dehydratase | Performs the rate-determining step of removing the 7α-hydroxyl group. illinois.edu |
| baiCD, baiH | NADH:flavin oxidoreductases | Involved in the reductive steps of the pathway. asm.org |
| baiF | Bile acid-CoA transferase/hydrolase | Hydrolyzes the CoA from the bile acid to release the final secondary bile acid. asm.org |
| baiG | Major facilitator family transporter | Believed to be involved in the uptake of bile acids into the bacterial cell. asm.org |
Table 3: Compound Names
Physiological and Biochemical Mechanisms of Action of Tauroglycocholic Acid, Sodium Salt
Contribution to Endogenous Lipid Metabolism Regulation and Energy Homeostasis
Tauroglycocholic acid and its related conjugated bile acids are crucial signaling molecules in the regulation of endogenous lipid metabolism and the maintenance of energy homeostasis. Research has demonstrated that these compounds can influence hepatic lipid levels and are involved in the metabolic pathways that govern fat storage and expenditure.
Furthermore, studies on taurochenodeoxycholic acid (TCDCA), another related conjugated bile acid, have indicated its potential to improve abnormalities in lipid metabolism. TCDCA has been observed to ameliorate dyslipidemia and hepatic injury associated with a high-fat diet, with its therapeutic effects attributed to the modulation of glycerophospholipid metabolism nih.gov. Bile acids, as signaling molecules, can influence glucose and lipid metabolism, highlighting their integral role in maintaining metabolic balance nih.gov.
Key Research Findings on the Role of Related Bile Acids in Lipid Metabolism:
| Bile Acid Investigated | Model System | Key Findings | Reference |
| Taurocholic acid (TCA) | Juvenile hybrid grouper | Reduced hepatic lipid accumulation by regulating bile acid metabolism. | mdpi.com |
| Taurochenodeoxycholic acid (TCDCA) | Mice with hyperlipidemia | Ameliorated dyslipidemia and hepatic injury by altering glycerophospholipid metabolism. | nih.gov |
Interaction with Biological Membrane Dynamics and Associated Protein Function
As amphipathic molecules, bile salts like tauroglycocholic acid can interact with and modify the properties of biological membranes. This interaction is fundamental to their physiological functions, including their role as absorption enhancers. The mechanisms of this interaction are complex, involving the potential extraction of membrane proteins and lipids, fluidization of the membrane, and the formation of mixed micelles nih.govnih.gov.
Studies using model systems have provided insights into these interactions. For instance, the interaction of sodium taurocholate with dipalmitoylphosphatidylcholine (DPPC) bilayers, a model for cell membranes, demonstrates the process of membrane destabilization and solubilization researchgate.net. At higher concentrations, bile salts can extract membrane lipids to form micelles, which enhances the transport of substances across the cell membrane nih.gov.
The interaction of bile acids is not limited to the lipid components of the membrane; they also modulate the function of membrane-associated proteins. A notable example is the Na+-taurocholate cotransporting polypeptide (NTCP), the primary transporter for conjugated bile acids into hepatocytes. Research has identified that stomatin, a protein component of lipid rafts, interacts with NTCP. This interaction has been shown to modulate the uptake of bile salts, indicating a sophisticated regulatory mechanism at the level of the cell membrane that controls the intracellular concentration of bile acids medchemexpress.comfrontiersin.org. Furthermore, bile salts can induce the release of both membrane-bound and intracellular proteins and enzymes, which can correlate with their ability to facilitate drug transport across mucosal surfaces medchemexpress.cn.
Mechanisms of Bile Salt Interaction with Biological Membranes:
| Mechanism | Description | Reference |
| Membrane Fluidization | Increases the fluidity of the lipid bilayer. | nih.gov |
| Protein/Lipid Extraction | At high concentrations, can extract components from the membrane to form mixed micelles. | nih.gov |
| Modulation of Transporter Function | Interacts with membrane transporters like NTCP to regulate substrate uptake. | medchemexpress.comfrontiersin.org |
| Induction of Protein Release | Can cause the release of membrane and intracellular proteins. | medchemexpress.cn |
Modulation of Apoptotic Pathways (mechanisms observed for related bile acids)
The influence of bile acids on apoptosis, or programmed cell death, is complex and highly dependent on the specific bile acid, its concentration, and the cell type involved. Some bile acids are known to be pro-apoptotic, while others can be protective.
For instance, taurochenodeoxycholic acid (TCDCA) has been shown to induce apoptosis in certain cell types. In studies on intestinal epithelial cells and gastric cancer cells, TCDCA inhibited proliferation and promoted apoptosis, an effect that was found to be independent of FXR activation and instead involved the activation of the caspase cascade.
In contrast, other taurine-conjugated bile acids, such as tauroursodeoxycholic acid (TUDCA), exhibit potent anti-apoptotic effects. TUDCA has been demonstrated to protect hepatocytes from apoptosis induced by toxic bile acids. Its protective mechanisms involve the activation of cell survival pathways, including the p38 MAPK, ERK1/2 MAPK, and PI3K pathways. TUDCA can also reduce apoptosis by modulating the activity of the transcription factor AP-1. In a study on human leukemia T cells, the effects of different bile acids on cell fate were compared. While deoxycholic acid (DCA) was found to be a potent inducer of apoptosis, its taurine-conjugated derivative, along with TUDCA, primarily induced necrosis, highlighting the structural and cell-type specificities of these effects.
These findings, primarily from studies on related bile acids, suggest that tauroglycocholic acid could also participate in the delicate balance of cell survival and death, a role that would be highly context-dependent.
Contrasting Effects of Related Bile Acids on Apoptosis:
| Bile Acid Investigated | Cellular Context | Effect on Apoptosis | Mechanism | Reference |
| Taurochenodeoxycholic acid (TCDCA) | Intestinal epithelial cells, Gastric cancer cells | Induction | Independent of FXR, involves caspase activation. | |
| Tauroursodeoxycholic acid (TUDCA) | Hepatocytes | Inhibition | Activation of p38 MAPK, ERK1/2, PI3K survival pathways; modulation of AP-1. | |
| Deoxycholic acid (DCA) | Human leukemia T cells | Induction | - | |
| Taurodeoxycholic acid (TDCA), TUDCA | Human leukemia T cells | Induction of necrosis | - |
Influence on Cholesterol Homeostasis and Biliary Cholesterol Secretion (mechanisms observed for related bile acids)
Bile acids are the primary catabolic products of cholesterol, and their synthesis and circulation are central to maintaining whole-body cholesterol homeostasis. hep.com.cndiabetesjournals.org The formation of bile acids in the liver accounts for the elimination of approximately half of the body's daily cholesterol production. springermedizin.deyoutube.com As a conjugated bile acid, tauroglycocholic acid is part of this crucial regulatory system. The mechanisms are primarily mediated by the nuclear receptor Farnesoid X Receptor (FXR), for which bile acids are natural ligands. diabetesjournals.orgnih.gov
Activation of FXR in the liver and intestine by bile acids initiates a negative feedback loop that controls cholesterol levels. diabetesjournals.orgnih.gov In the liver, activated FXR represses the gene CYP7A1, which encodes cholesterol 7α-hydroxylase, the rate-limiting enzyme in the primary pathway of bile acid synthesis from cholesterol. springermedizin.demdpi.com This feedback inhibition ensures that bile acid production is tightly regulated, preventing both cholesterol overload and the cytotoxic accumulation of bile acids. diabetesjournals.org
Furthermore, bile acids influence the secretion of cholesterol into the bile. The secretion of biliary lipids, including cholesterol and phospholipids, is closely coupled with bile salt secretion. Studies on related conjugated bile acids provide insight into this process. For instance, a study comparing the effects of infusing taurohyodeoxycholic acid and tauroursodeoxycholic acid in humans with an interrupted enterohepatic circulation demonstrated distinct effects on biliary lipid secretion. Taurohyodeoxycholic acid was found to stimulate significantly greater secretion of both cholesterol and phospholipid per unit of secreted bile acid compared to tauroursodeoxycholic acid. nih.gov This suggests that the specific composition of the bile acid pool can fine-tune the amount of cholesterol eliminated via the biliary route.
Table 1: Comparative Effects of Related Tauro-Conjugated Bile Acids on Biliary Lipid Secretion Data from a study on cholecystectomized patients, highlighting the differential impact of specific bile acids on cholesterol and phospholipid secretion. nih.gov
| Parameter | Taurohyodeoxycholic Acid | Tauroursodeoxycholic Acid |
| Cholesterol Secretion (µmol/µmol of bile acid) | 0.098 | 0.061 |
| Phospholipid Secretion (µmol/µmol of bile acid) | 0.451 | 0.275 |
| Phospholipid/Cholesterol Ratio (µmol/µmol) | 3.88 | 3.09 |
Research on the FXR agonist GSK2324 has further elucidated the dual roles of hepatic and intestinal FXR activation in managing lipids. Activation of intestinal FXR reduces the absorption of dietary fatty acids, while hepatic FXR activation specifically represses genes involved in the synthesis of mono-unsaturated fatty acids, such as Scd1 and Dgat2. nih.gov Studies in animal models show that dietary supplementation with taurocholic acid (TCA), a closely related compound, can alter gut microbiota and bile acid composition, leading to FXR activation. rsc.org This activation enhances bile acid reabsorption and reduces hepatic lipid accumulation, underscoring the integral role of conjugated bile acids in lipid and cholesterol homeostasis. rsc.org
Impact on Gut Hormone Profiles and Systemic Glycemic Control (mechanisms observed for bile acids generally)
Beyond their digestive and cholesterol-regulating functions, bile acids have emerged as critical signaling molecules in metabolic regulation, acting similarly to hormones to influence systemic glycemic control. hep.com.cnoup.comnih.govnih.gov This endocrine function is largely mediated through the activation of the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor expressed in various tissues, including the intestinal enteroendocrine L-cells. diabetesjournals.orgnih.govresearchgate.net
When bile acids, such as tauroglycocholic acid, enter the intestine after a meal, they bind to and activate TGR5 on L-cells. researchgate.net This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin (B1656795) hormone. oup.comnih.govresearchgate.net GLP-1 plays a vital role in glucose homeostasis by:
Enhancing glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. hep.com.cnnih.gov
Suppressing glucagon (B607659) secretion from pancreatic α-cells.
Slowing gastric emptying and promoting satiety.
The activation of TGR5 by bile acids represents a crucial gut-pancreas signaling axis that helps manage postprandial glucose excursions. hep.com.cnnih.gov Studies have demonstrated that various conjugated and unconjugated bile acids can activate TGR5 and trigger GLP-1 secretion. researchgate.netmdpi.com For example, taurochenodeoxycholic acid (TCDCA) has been shown to directly bind to and activate the TGR5 receptor, leading to an increase in its downstream signaling molecule, cAMP. mdpi.comresearchgate.net Similarly, taurocholic acid (TCA) has been found to exert effects through TGR5 activation. nih.gov
Table 2: Summary of Bile Acid-Mediated Effects on Glycemic Control General mechanisms observed for bile acids through their principal receptors, FXR and TGR5.
| Receptor | Location of Action | Downstream Effect | Impact on Glycemic Control |
| TGR5 | Intestinal L-cells | Increased GLP-1 Secretion nih.govresearchgate.net | Improved glucose tolerance, enhanced insulin secretion hep.com.cnoup.com |
| FXR | Liver | Decreased Gluconeogenesis, Increased Glycogen Synthesis nih.gov | Lowered hepatic glucose output nih.gov |
| FXR | Intestine | Modulation of nutrient sensing pathways, potential inhibition of GLP-1 nih.govnih.gov | Complex regulation of glucose absorption and incretin release |
Transport Mechanisms and Enterohepatic Circulation Dynamics of Tauroglycocholic Acid, Sodium Salt
Intestinal Absorption Mechanisms
The reabsorption of tauroglycocholic acid from the intestinal lumen is a critical step in its conservation and reuse. This process involves both active transport and passive diffusion, with distinct transporters and mechanisms playing key roles in different segments of the intestine.
Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2) Mediated Active Uptake
The primary mechanism for the intestinal reclamation of conjugated bile acids, including tauroglycocholic acid, is through active transport mediated by the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2. medchemexpress.comsolvobiotech.comgenecards.org This transporter is predominantly expressed on the apical membrane of enterocytes in the terminal ileum. medchemexpress.comsolvobiotech.comnih.gov
The uptake of tauroglycocholic acid by ASBT is a secondary active transport process, meaning it utilizes the energy stored in the sodium gradient across the apical membrane. nih.gov The transporter couples the influx of sodium ions down their electrochemical gradient to the uphill transport of bile acids into the enterocyte. nih.gov This sodium-dependent mechanism allows for the highly efficient extraction of bile acids from the intestinal lumen, with a reported stoichiometry of 2:1 for sodium to bile acid. nih.gov The remarkable efficiency of ASBT is highlighted by the fact that despite a daily turnover of 12-18 grams of bile acids, less than 0.5 grams are lost in the feces each day. nih.gov Once inside the enterocyte, tauroglycocholic acid binds to the ileal bile acid-binding protein (IBABP), which facilitates its transport across the cell to the basolateral membrane. nih.gov
Hepatic Uptake and Efflux Systems
Following absorption from the intestine and transport via the portal circulation, tauroglycocholic acid is efficiently extracted from the blood by the liver. This hepatic clearance is mediated by specific transporters on the sinusoidal (basolateral) and canalicular (apical) membranes of hepatocytes, ensuring its secretion into bile and reentry into the enterohepatic circulation.
Na+/Taurocholate Cotransporting Polypeptide (NTCP) Mediated Hepatic Uptake
The primary transporter responsible for the uptake of tauroglycocholic acid from the portal blood into hepatocytes is the Na+/Taurocholate Cotransporting Polypeptide (NTCP), also known as SLC10A1. mdpi.commdpi.com Located on the basolateral membrane of hepatocytes, NTCP is a sodium-dependent transporter that shares a 35% amino acid identity with its intestinal counterpart, ASBT. nih.govnih.gov
Kinetic studies have demonstrated the high affinity of NTCP for taurocholate, with a Michaelis constant (Km) of approximately 17.4 to 17.7 µM. nih.gov The uptake of glycocholic acid, a structurally similar bile acid, is also significantly mediated by NTCP, accounting for about 80% of its Na+-dependent uptake into rat hepatocytes. nih.gov This underscores the central role of NTCP in the efficient clearance of conjugated bile acids from the portal circulation, preventing their spillover into the systemic circulation. mdpi.comnih.gov
Bile Salt Export Pump (BSEP) Mediated Biliary Secretion
Once inside the hepatocyte, tauroglycocholic acid is transported across the canalicular membrane into the bile canaliculi. This efflux is an active, ATP-dependent process mediated by the Bile Salt Export Pump (BSEP), a member of the ATP-binding cassette (ABC) transporter superfamily (ABCB11). mdpi.comnih.govresearchgate.net BSEP is the major transporter responsible for the secretion of monovalent bile acids, including taurocholate, into bile. nih.govnih.gov This secretory step is the rate-limiting step in bile formation and provides the primary driving force for bile flow. mdpi.com The function of BSEP is crucial for maintaining bile acid homeostasis and preventing the accumulation of cytotoxic levels of bile acids within the hepatocytes. researchgate.net
Organic Solute Transporter Alpha/Beta (OSTα/OSTβ) Role in Basolateral Efflux
In addition to the primary pathway of biliary secretion, an alternative efflux route for bile acids from the enterocyte and hepatocyte back into the portal and systemic circulation, respectively, is provided by the Organic Solute Transporter alpha/beta (OSTα/OSTβ). nih.govnih.gov This transporter is a heteromeric protein composed of two subunits, OSTα and OSTβ, and is located on the basolateral membrane of epithelial cells in the intestine, liver, and kidneys. nih.govnih.govsolvobiotech.com
In the intestine, OSTα/OSTβ is considered the primary transporter for the efflux of bile acids from the enterocyte into the portal blood, working in concert with ASBT. nih.govnih.gov In the liver, it provides a pathway for bile acids to exit the hepatocyte across the basolateral membrane into the sinusoidal blood, particularly under conditions of cholestasis when biliary excretion is impaired. solvobiotech.com This basolateral efflux serves as a protective mechanism to reduce the intracellular concentration of bile acids and mitigate liver injury. nih.gov
| Transporter | Location | Function |
| Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2) | Apical membrane of ileal enterocytes | Active uptake of tauroglycocholic acid from the intestinal lumen. |
| Na+/Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1) | Basolateral membrane of hepatocytes | Uptake of tauroglycocholic acid from portal blood into the liver. |
| Bile Salt Export Pump (BSEP/ABCB11) | Canalicular membrane of hepatocytes | Secretion of tauroglycocholic acid from the liver into bile. |
| Organic Solute Transporter Alpha/Beta (OSTα/OSTβ) | Basolateral membrane of enterocytes and hepatocytes | Efflux of tauroglycocholic acid from cells into the bloodstream. |
Inhibition of Biliary Acid Transporting Systems by Tauroglycocholic Acid, Sodium Salt
The efficient transport of bile acids across liver cells (hepatocytes) is mediated by a sophisticated system of uptake and efflux transporters. Key players in this process include the Na+/taurocholate cotransporting polypeptide (NTCP), responsible for the primary uptake of conjugated bile acids from the blood into hepatocytes, and the Bile Salt Export Pump (BSEP), which mediates their secretion into the bile. frontiersin.orgveritastk.co.jp The function of these transporters can be inhibited by various substances, including certain drugs and endogenous molecules, which can lead to cholestasis, a condition characterized by the accumulation of bile acids in the liver. nih.gov
Research has shown that tauroglycocholic acid itself, under certain conditions, can influence the activity of these transport systems. While it is a primary substrate for both NTCP and BSEP, high concentrations can potentially lead to competitive inhibition. nih.govuzh.ch For instance, studies using cell models expressing these transporters have demonstrated that high levels of one bile acid can impede the transport of another. nih.gov This is particularly relevant in cholestatic conditions where the composition and concentration of bile acids are altered.
Furthermore, the expression of these transporter genes is subject to regulation. For example, the administration of chenodeoxycholic acid has been shown to increase the expression of BSEP mRNA. nih.govnih.gov Conversely, inflammatory processes can lead to a reduction in the expression of transporters like NTCP and BSEP, a phenomenon termed "inflammation-induced cholestasis". nih.gov This downregulation contributes to the hepatic accumulation of bile acids. nih.gov
The following table summarizes the key transporters involved in the hepatobiliary transport of tauroglycocholic acid and known inhibitory factors.
| Transporter | Location | Function | Known Inhibitors/Modulators |
| NTCP (SLC10A1) | Basolateral membrane of hepatocytes | Uptake of conjugated bile acids from blood | Competitive inhibition by other bile acids, certain drugs (e.g., cyclosporine, rifampicin), sulfated progesterone (B1679170) metabolites. nih.govnih.govuzh.ch |
| BSEP (ABCB11) | Canalicular membrane of hepatocytes | Efflux of bile acids into bile | Competitive inhibition by other bile acids, certain drugs (e.g., cyclosporine, glibenclamide), inflammatory cytokines. nih.govuzh.ch |
Regulation of Enterohepatic Circulation and Bile Acid Pool Homeostasis
The body maintains a stable pool of bile acids through a tightly regulated process known as enterohepatic circulation. This involves the synthesis of bile acids in the liver, their secretion into the intestine, reabsorption in the ileum, and return to the liver via the portal circulation. This recycling is remarkably efficient, with about 95% of bile acids being reabsorbed. The regulation of this circuit is crucial to prevent the over-accumulation of cytotoxic bile acids and to match bile acid synthesis with physiological needs.
Feedback Regulation by FXR and the FGF19/15 Axis on Bile Acid Synthesis
A key regulatory mechanism governing bile acid homeostasis is the negative feedback loop involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) in humans (FGF15 in mice). nih.govfrontiersin.org FXR is a nuclear receptor that is activated by bile acids, including tauroglycocholic acid, primarily in the ileal enterocytes. frontiersin.orgfrontiersin.org
Upon activation by reabsorbed bile acids in the ileum, FXR stimulates the expression and secretion of FGF19 into the portal circulation. nih.govfrontiersin.org FGF19 then travels to the liver, where it binds to its receptor, FGFR4, on the surface of hepatocytes. nih.govfrontiersin.org This binding event triggers a signaling cascade that ultimately represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govnih.gov This gut-liver signaling axis ensures that hepatic bile acid production is inversely proportional to the amount of bile acids returning to the liver, thus maintaining a constant bile acid pool size. nih.gov
Within the liver, FXR also plays a direct role in regulating bile acid synthesis. Its activation induces the expression of the short heterodimer partner (SHP), which in turn inhibits the transcription of genes involved in bile acid synthesis, such as CYP7A1 and CYP8B1. amsterdamumc.nlnih.gov
The following table outlines the key molecules in the FXR-FGF19/15 feedback loop.
| Molecule | Type | Primary Location of Action | Function in Bile Acid Homeostasis |
| Tauroglycocholic acid | Conjugated Bile Acid | Ileum, Liver | Activates FXR. |
| FXR | Nuclear Receptor | Ileal Enterocytes, Hepatocytes | Activated by bile acids; induces FGF19 and SHP expression. frontiersin.orgyoutube.com |
| FGF19 (human) / FGF15 (mouse) | Hormone (Fibroblast Growth Factor) | Secreted from Ileum, acts on Liver | Represses CYP7A1 expression, inhibiting bile acid synthesis. nih.govnih.gov |
| FGFR4 | Receptor Tyrosine Kinase | Hepatocyte surface | Binds to FGF19, initiating the signaling cascade to repress CYP7A1. nih.gov |
| CYP7A1 | Enzyme (Cholesterol 7α-hydroxylase) | Liver | Rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govnih.gov |
| SHP | Nuclear Receptor | Liver | Inhibits the transcription of bile acid synthesis genes. amsterdamumc.nlnih.gov |
Cholangiohepatic Shunt Mechanism
Beyond the primary enterohepatic circulation, a secondary recycling pathway known as the cholangiohepatic shunt has been proposed. nih.gov This mechanism involves the cycling of bile acids between the bile duct epithelial cells (cholangiocytes) and hepatocytes. nih.gov
Role of Tauroglycocholic Acid, Sodium Salt in Pathophysiological Mechanisms
Mechanistic Contributions to Disorders of Lipid Absorption
Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. frontiersin.org Tauroglycocholic acid, being a conjugated bile acid, participates in the emulsification of fats, breaking down large lipid globules into smaller micelles. This process increases the surface area for enzymatic digestion by lipase.
However, in certain pathological states, the dynamics of bile acid metabolism and lipid absorption are altered. For instance, studies in rats have shown that the presence of lipids like oleic acid can enhance the absorption of taurocholate. nih.gov This suggests a complex interplay where the products of fat digestion can influence the absorption of the very bile acids that facilitate their breakdown. In conditions of bile acid malabsorption, an excess of bile acids, including tauroglycocholic acid, reaches the colon, leading to symptoms like diarrhea and disrupting the normal feedback mechanisms that control bile acid synthesis. virginia.edu
| Finding | Organism/System | Effect of Lipids on Taurocholate Absorption |
| Enhanced Absorption | Rat intestine | Oleic acid, monoolein, lecithin, and lysolecithin increased the uptake and transfer of taurocholate in the jejunum. nih.gov |
| Optimal Concentration | Rat intestine | The enhancing effect of each lipid on taurocholate absorption was dependent on its concentration, with an optimal level for maximal flux. nih.gov |
| Regional Differences | Rat intestine | In the absence of lipids, the ileum showed significantly higher absorption of taurocholate compared to the jejunum. However, this difference was largely diminished in the presence of lipids. nih.gov |
Interactions with Gut Microbiota in Pathological Contexts and Host Metabolism
The gut microbiota and bile acids share a complex, bidirectional relationship that can influence host metabolism and contribute to disease states. nih.gov Gut microbes actively metabolize primary bile acids, such as tauroglycocholic acid, into secondary and tertiary bile acids. nih.gov This biotransformation significantly alters the signaling properties of the bile acid pool.
A diet high in animal protein and saturated fat can increase the proportion of taurine-conjugated bile acids like taurocholic acid. nih.govillinois.edunih.gov Certain gut bacteria can then metabolize the taurine (B1682933) component, producing hydrogen sulfide (B99878), a genotoxic compound. nih.govillinois.edunih.gov Simultaneously, the cholic acid moiety can be converted to deoxycholic acid, a known tumor promoter. nih.govillinois.edunih.gov This microbial metabolism of taurocholic acid is implicated as a potential environmental risk factor for colorectal cancer. nih.govnih.gov
Furthermore, specific dietary patterns can select for particular microbial populations. A diet rich in milk-derived saturated fat promotes the growth of the pathobiont Bilophila wadsworthia, which utilizes the sulfur from taurine-conjugated bile acids, like taurocholic acid. scilit.com This bloom of B. wadsworthia has been linked to the development of colitis in genetically susceptible hosts. scilit.com
| Microbial Action | Substrate | Product(s) | Associated Pathology |
| Deconjugation & Dehydroxylation | Taurocholic acid | Deoxycholic acid (DCA) | Tumor promotion, potential link to colorectal cancer. nih.govillinois.edunih.gov |
| Taurine Metabolism | Taurocholic acid | Hydrogen sulfide (H₂S) | Genotoxicity, potential link to colorectal cancer. nih.govillinois.edunih.gov |
| Pathobiont Expansion | Taurocholic acid | N/A | Promotes growth of Bilophila wadsworthia, linked to colitis. scilit.com |
Modulation of Intestinal Barrier Function (via bile acids generally)
Bile acids are crucial regulators of intestinal barrier function, and disruptions in their composition and concentration can lead to increased intestinal permeability, often termed "leaky gut". frontiersin.orgnih.govcore.ac.uk This can allow the translocation of harmful substances like bacterial endotoxins from the gut lumen into the bloodstream, triggering inflammation. core.ac.uk
Different bile acids exert varied effects on the intestinal barrier. Hydrophobic bile acids, such as deoxycholic acid, are generally considered more cytotoxic and can impair barrier function. core.ac.uk Conversely, some hydrophilic bile acids, like tauroursodeoxycholic acid (TUDCA), have been shown to protect and even improve the intestinal barrier against damage induced by pathogens like E. coli. nih.gov The integrity of the intestinal barrier is maintained by tight junction proteins, and bile acids can modulate the expression of these proteins through various signaling pathways, including those involving the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). nih.govfrontiersin.org An imbalance in the bile acid profile, often a consequence of diet or lifestyle, can therefore compromise the intestinal barrier, contributing to systemic inflammation and various diseases. nih.gov
Potential Mechanistic Involvement in Bile Acid Diarrhea
Bile acid diarrhea (BAD) is a condition characterized by chronic watery diarrhea due to an excess of bile acids in the colon. virginia.eduyoutube.com Normally, about 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation. nih.gov When this process is impaired (bile acid malabsorption) or when the liver overproduces bile acids, the excess bile acids spill into the colon. nih.govyoutube.com
In the colon, high concentrations of bile acids, including tauroglycocholic acid, induce diarrhea through several mechanisms:
Stimulation of colonic secretion: Bile acids activate intracellular signaling pathways that lead to the secretion of water and electrolytes into the colonic lumen. virginia.edunih.gov
Increased mucosal permeability: They can damage the colonic epithelium, increasing its permeability. nih.gov
Enhanced colonic motility: Bile acids can stimulate propulsive contractions in the colon, accelerating transit time and contributing to urgency. virginia.edu
A key regulatory pathway involved is the FGF19 feedback loop. Bile acid absorption in the ileum stimulates the release of fibroblast growth factor 19 (FGF19), which signals the liver to downregulate bile acid synthesis. youtube.comnih.gov A defect in this feedback mechanism, leading to insufficient FGF19 production, can result in the overproduction of bile acids and contribute to primary BAD. youtube.com
Influence on Cholestasis Induction and Progression (mechanisms observed for related bile acids)
Cholestasis is a condition where bile flow from the liver is reduced or blocked, leading to the accumulation of bile acids within the liver cells. researchgate.net This accumulation is a key driver of liver injury in cholestatic diseases. While hydrophilic bile acids like ursodeoxycholic acid (UDCA) are used therapeutically to counteract this toxicity, the accumulation of more hydrophobic conjugated bile acids can be detrimental. researchgate.net
In intrahepatic cholestasis of pregnancy (ICP), a liver disorder specific to pregnancy, there is a significant increase in serum levels of total bile acids, with a predominance of primary bile acids like cholic acid and its conjugates. nih.govanmc.org Studies have shown that in ICP, there is a notable increase in cholic acid conjugated with both glycine (B1666218) and taurine. researchgate.net The buildup of these bile acids in the mother's blood can also lead to increased levels in the developing fetus, posing risks such as preterm birth and fetal distress. youtube.com
Furthermore, research on other conjugated bile acids, such as taurocholic acid (TCA), has shown that they can promote the progression of certain cancers in the context of cholestasis. For example, TCA has been found to accelerate the growth of cholangiocarcinoma and pancreatic cancer by activating specific signaling pathways like ERK1/2 and AKT via the S1P receptor 2 (S1PR2). nih.gov
Mechanistic Linkages to Neurodegenerative Processes (e.g., Amyloid-β deposition, tau hyperphosphorylation, anti-inflammatory properties, improved metabolic disorders via related bile acids)
Emerging evidence suggests a link between bile acid metabolism and neurodegenerative diseases like Alzheimer's disease (AD). frontiersin.orgresearchgate.net While the direct role of tauroglycocholic acid is still under investigation, related hydrophilic bile acids, particularly tauroursodeoxycholic acid (TUDCA), have demonstrated significant neuroprotective effects in various experimental models. nih.govnih.govrespubjournals.com
The pathological hallmarks of AD include the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. nih.govfrontiersin.orgnih.gov TUDCA has been shown to combat these pathologies through multiple mechanisms:
Reducing Amyloid-β Deposition: TUDCA can interfere with the aggregation of Aβ. frontiersin.orgresearchgate.net
Preventing Tau Hyperphosphorylation: It can inhibit the activity of kinases like GSK3β, which are responsible for the hyperphosphorylation of tau, thereby preventing the formation of NFTs. frontiersin.orgresearchgate.net
Anti-inflammatory and Anti-apoptotic Effects: TUDCA exhibits anti-inflammatory properties and can inhibit apoptosis (programmed cell death), protecting neurons from damage. frontiersin.orgnih.govnih.gov
Improving Metabolic Disorders: By acting as signaling molecules, bile acids can influence metabolic pathways that are often dysregulated in neurodegenerative diseases. frontiersin.orgresearchgate.net
These findings suggest that modulating bile acid profiles, potentially through supplementation with specific bile acids like TUDCA, could be a promising therapeutic strategy for neurodegenerative disorders. nih.govrespubjournals.com
| Neuroprotective Mechanism of TUDCA | Target Pathology in Alzheimer's Disease |
| Reduces Aβ deposition | Amyloid-β plaques frontiersin.orgresearchgate.net |
| Prevents tau hyperphosphorylation | Neurofibrillary tangles frontiersin.orgresearchgate.net |
| Anti-inflammatory properties | Neuroinflammation frontiersin.orgnih.gov |
| Anti-apoptotic action | Neuronal cell death nih.govnih.gov |
| Improves metabolic disorders | Systemic metabolic dysregulation frontiersin.orgresearchgate.net |
Implications in Airway Inflammation and Susceptibility to Respiratory Infections (mechanisms observed for bile acids generally)
The presence of bile acids in the lungs, often due to gastro-oesophageal reflux and aspiration, is increasingly recognized as a contributor to chronic lung disease and inflammation. ersnet.orgnih.govphysiology.org Aspiration of gastric contents can introduce bile acids into the airways, where they can cause direct cellular injury and provoke an inflammatory response. ersnet.orgphysiology.org
Studies have shown that bile acids can be found in the airway secretions of patients with conditions like cystic fibrosis, COPD, and in lung transplant recipients. ersnet.orgnih.gov Their presence is associated with:
Increased Inflammation: Bile acids can stimulate airway epithelial cells to release pro-inflammatory cytokines such as IL-6 and IL-8, which recruit and activate immune cells, perpetuating inflammation. ersnet.orgnih.gov
Increased Susceptibility to Infection: The presence of bile acids in the airways has been linked to a higher bacterial load and changes in the airway microbiota. nih.gov Specifically, bile acids can promote the growth and persistence of pathogens like Pseudomonas aeruginosa by inducing chronic biofilm formation and increasing antibiotic tolerance. nih.gov
Direct Cellular Damage: At certain concentrations, bile acids can be directly toxic to airway epithelial cells, disrupting cell membranes and leading to cell death. ersnet.org
This bile acid-induced lung injury can impair airway clearance and host defense mechanisms, thereby increasing susceptibility to respiratory infections and contributing to the progression of chronic lung diseases. nih.goversnet.org
Investigation of Roles in Spinal Disorders via Targeting Specific Signaling Pathways (e.g., MAPK3 pathway, specific to related taurocholic acid)
Recent research has identified the related compound, taurocholic acid sodium hydrate (B1144303) (NAT), as a potential therapeutic agent for intervertebral disc degeneration (IDD). A 2023 study found that NAT could induce the formation of cartilage (chondrogenesis) and bone (osteogenesis) in mesenchymal stem cells. nih.gov In a mouse model of IDD, NAT was shown to slow the progression of the disease and alleviate associated secondary osteoporosis. nih.gov
The mechanism of action was linked to the mitogen-activated protein kinase 3 (MAPK3) signaling pathway, also known as extracellular regulated protein kinase 1 (ERK1). nih.gov The study utilized transcriptome analysis and surface plasmon resonance combined with mass spectrometry to identify 57 target proteins for NAT, with MAPK3 being a key target. nih.gov The research confirmed that NAT significantly decreased the phosphorylation of ERK1/2, suggesting that its therapeutic effects are mediated by targeting the MAPK3 pathway. nih.gov
Furthermore, other related bile acids like tauroursodeoxycholic acid (TUDCA) have demonstrated neuroprotective effects in models of spinal cord injury (SCI). frontiersin.orgnih.gov TUDCA has been shown to reduce secondary injury in SCI mice by mitigating oxidative stress, apoptosis (programmed cell death), and inflammation. nih.gov It appears to exert these effects by activating signaling pathways such as the Nrf2 and AKT pathways, which help protect neurons and promote axon regeneration. nih.govnih.govnih.gov While distinct from tauroglycocholic acid, the neuroprotective capabilities of TUDCA in spinal cord injuries highlight a potential area of investigation for other bile acids. frontiersin.orgnih.govfrontiersin.org
Relevance in Liver Cirrhosis Progression (mechanisms observed for related bile acids)
Studies have shown that with the progression of chronic liver disease to cirrhosis, the levels of total bile acids and specific conjugated bile acids, including the related compounds glycocholic acid (GCA) and taurocholic acid (TCA), increase significantly. nih.govnih.gov These elevated levels are associated with the diagnosis and progression of liver cirrhosis. nih.gov For instance, serum concentrations of total bile acids, GCA, and TCA were found to be predictive of 6-month survival in patients with liver cirrhosis. nih.gov
The mechanisms by which bile acids contribute to liver fibrosis involve the activation of hepatic stellate cells (HSCs), the primary cell type responsible for producing scar tissue in the liver. Research indicates that GCA can aggravate liver fibrosis by promoting the production of connective tissue growth factor (CTGF) in hepatocytes, which in turn activates HSCs. nih.gov Similarly, a 2023 study demonstrated that TCA promotes the activation of HSCs through the S1PR2/p38 MAPK/YAP signaling pathway under cholestatic conditions, playing a vital role in the progression of liver fibrosis. researchgate.net This process can create a vicious cycle where cholestasis leads to the accumulation of toxic bile acids, which promotes fibrosis, further impairing bile flow. frontiersin.orgresearchgate.net The interplay between bile acids and the gut microbiota is also crucial, as alterations in the gut can affect bile acid metabolism and exacerbate the progression of cirrhosis. frontiersin.org
Advanced Research Methodologies and Models for Studying Tauroglycocholic Acid, Sodium Salt
In Vitro Experimental Systems
In vitro experimental systems are indispensable for elucidating the specific biochemical and biophysical properties of tauroglycocholic acid, sodium salt. These controlled laboratory models allow for the systematic investigation of its interactions with biological components and its role in various physiological and pathological processes.
Cell Culture Models for Membrane Studies and Protein Interactions
Cell culture models, particularly those using intestinal epithelial cell lines like Caco-2, are pivotal for studying the effects of tauroglycocholic acid on membrane permeability and its interactions with cellular proteins. sigmaaldrich.comnih.gov Caco-2 cells, which differentiate into a polarized monolayer resembling the small intestinal epithelium, provide a valuable tool for transport studies. sigmaaldrich.comnih.gov
Researchers utilize these models to investigate how tauroglycocholic acid, as a bile salt, influences the transport of drugs and other molecules across the intestinal barrier. For instance, studies have compared the permeation enhancement potential of simple bile salt micellar systems with mixed bile salt and fatty acid systems using Caco-2 cell monolayers. sigmaaldrich.com The integrity of the Caco-2 cell monolayer is often assessed by measuring the transepithelial electrical resistance (TEER), and the viability of the cells after exposure to bile salts can be determined using assays like the MTT assay. nih.govresearchgate.net Furthermore, pro-inflammatory cytokines have been shown to inhibit the uptake of taurocholate in Caco-2 cells, providing insights into the interplay between inflammation and bile acid absorption. nih.gov These cell-based assays are crucial for understanding the mechanisms by which tauroglycocholic acid modulates membrane function and for screening its potential as a permeation enhancer in drug delivery systems.
Micellar Systems for Solubilization and Transport Research
The amphiphilic nature of tauroglycocholic acid allows it to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). sigmaaldrich.comresearchgate.net This property is fundamental to its physiological role in the solubilization and transport of dietary lipids and fat-soluble vitamins. In research, micellar systems containing tauroglycocholic acid are created to mimic the conditions in the gastrointestinal tract and to study the solubilization of poorly water-soluble drugs and lipids like cholesterol. researchgate.netresearchgate.net
The formation of mixed micelles, which can include other bile salts, phospholipids, and fatty acids, is also a key area of investigation. researchgate.net These mixed micellar systems are more representative of the in vivo state and are used to explore their capacity to solubilize various compounds. researchgate.net For example, the interaction between drugs and bile salt micelles can be studied to understand how these endogenous molecules affect drug absorption. nih.gov The stability and drug-loading capacity of these micelles are critical parameters that are evaluated to assess their potential for drug delivery applications. nih.gov
Below is a table summarizing the properties of taurocholate micelles:
| Property | Value/Description | Source |
| Critical Micelle Concentration (CMC) | 3-11 mM | sigmaaldrich.comavantorsciences.comavantorsciences.com |
| Aggregation Number | 4 | avantorsciences.comavantorsciences.com |
| Micellar Weight | 2100 | avantorsciences.com |
| Function | Solubilization of lipids, cholesterol, and hydrophobic drugs. | researchgate.netnih.gov |
In Vitro Models for Gallstone Dissolution Studies
In vitro models are extensively used to investigate the efficacy of tauroglycocholic acid and other bile salts in dissolving gallstones, particularly cholesterol gallstones. nih.govnih.govkarger.com These studies typically involve immersing human or synthetic gallstones in solutions containing bile salts at physiological concentrations and monitoring the rate and extent of dissolution over time. nih.govresearchgate.netresearchgate.net
The process of dissolution can be observed using techniques like scanning electron microscopy, which provides detailed visualization of the changes in the gallstone's substructure as it is solubilized. nih.gov Such studies have revealed that the dissolution process is influenced by the stone's composition and structure, particularly the outer cortex of cholesterol plates. nih.gov Controlled in vitro models that simulate the dynamic conditions of the bile ducts are also employed, where bile salt solutions are continuously infused over the gallstones. nih.gov These experiments allow for the comparison of the dissolution capacity of different bile salts and the investigation of factors that may enhance or inhibit the process. nih.govnih.gov The findings from these in vitro studies are crucial for developing and optimizing non-surgical treatments for gallstone disease. karger.comresearchgate.net
The following table presents a summary of findings from in vitro gallstone dissolution studies:
| Study Focus | Key Findings | Source |
| Mechanism of Dissolution | Scanning electron microscopy shows that bile salts solubilize the cortex of cholesterol gallstones, a process similar to that observed with organic solvents. | nih.gov |
| Dynamic Dissolution Model | Continuous infusion of sodium taurocholate solution resulted in weight loss and fragmentation of gallstones over a 10-day period. | nih.gov |
| Effect of Fragmentation | Shock wave fragmentation of cholesterol gallstones significantly accelerates their dissolution rate in a bile acid-lecithin solvent. | karger.com |
Assessment of Microbial Bile Salt Hydrolase Activity in Vitro
The deconjugation of tauroglycocholic acid into cholic acid and taurine (B1682933) is a critical step in bile acid metabolism, primarily carried out by the gut microbiota through the action of bile salt hydrolase (BSH) enzymes. nih.govresearchgate.net The activity of these enzymes is assessed in vitro using various methods.
A common qualitative method is the direct plate assay, where bacteria are grown on a medium supplemented with a tauroconjugated bile acid. researchgate.net BSH activity is indicated by the precipitation of the deconjugated bile acid around the bacterial colonies. nih.govresearchgate.net For quantitative assessment, high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) are employed to measure the amount of the hydrolyzed amino acid (taurine) or the remaining conjugated bile salt in the reaction mixture after incubation with bacterial cell extracts or purified enzymes. capes.gov.brnih.gov These assays allow for the determination of the substrate specificity of BSH from different microbial strains, revealing that many BSH enzymes exhibit a preference for either glycine- or taurine-conjugated bile salts. nih.govresearchgate.net Some studies have also developed activity-based probes for the fluorescent detection of BSH activity within complex biological samples. nih.gov These in vitro assessments are vital for understanding the role of gut bacteria in bile acid metabolism and for selecting probiotic strains with potential health benefits, such as cholesterol-lowering effects. nih.govnih.govmdpi.com
The table below outlines the deconjugation activity of BSH from different probiotic strains against sodium taurocholate:
| Probiotic Strain | Deconjugation of Sodium Taurocholate (%) | Source |
| Lactobacillus plantarum DGIA1 | 81 | capes.gov.brnih.gov |
| Saccharomyces boulardii | 57 | capes.gov.brnih.govnih.gov |
| Lactobacillus rhamnosus GG | 24 | nih.gov |
| Lactobacillus casei K73 | 24 | nih.gov |
In Vivo Animal Models for Mechanistic Investigations
In vivo animal models are crucial for investigating the systemic effects and mechanisms of action of tauroglycocholic acid, sodium salt, particularly its role as a permeation enhancer across biological barriers.
Permeation Enhancement Studies Across Biological Barriers (e.g., rat skin, shed snake skin, rabbit nasal mucosa)
Animal models are employed to evaluate the ability of tauroglycocholic acid to enhance the absorption of drugs across various biological membranes. nih.gov Shed snake skin is often used as an in vitro model that mimics the permeability barrier of human skin. Studies have shown that sodium tauroglycocholate can significantly improve the flux of drugs like aminophylline (B1665990) through shed snake skin compared to a simple gel formulation. nih.gov
In addition to skin models, the permeation-enhancing effects of bile salts have been investigated across other biological barriers. For instance, the effect of bile salts on the permeability of hydrophilic and macromolecular compounds has been examined in vitro using rabbit corneas. nih.gov Rat models are also extensively used to study intestinal absorption. mdpi.comnih.gov While direct studies focusing solely on tauroglycocholic acid across rabbit nasal mucosa were not prominent in the search results, the general use of bile salts as absorption enhancers in nasal drug delivery is a known concept. nih.gov These in vivo and ex vivo animal studies provide valuable data on the efficacy and mechanisms of permeation enhancement by tauroglycocholic acid, which is essential for the development of novel drug delivery systems. nih.gov
The following table summarizes the findings from permeation enhancement studies using tauroglycocholate and other bile salts in animal models:
| Biological Barrier | Model | Permeation Enhancer | Drug/Molecule | Key Finding | Source |
| Snake Skin | Shed snake skin (in vitro) | This compound | Aminophylline | Improved flux compared to simple gel. | nih.gov |
| Rabbit Cornea | Excised rabbit cornea (in vitro) | Sodium taurocholate | Hydrophilic and macromolecular compounds | Marginally increased permeability. | nih.gov |
| Rat Intestine | In situ intestinal perfusion | Chenodeoxycholic acid | Octreotide | Dose-dependent increase in absorption. | nih.gov |
Studies on Specific Transport Protein Functions in Animal Systems
The enterohepatic circulation of bile acids, including tauroglycocholic acid, is a highly efficient process mediated by a series of specialized transport proteins in the liver and intestine. Animal models have been instrumental in elucidating the function and regulation of these transporters. Key proteins involved in the transport of tauroglycocholic acid and other bile salts include the Na+/taurocholate cotransporting polypeptide (NTCP), the bile salt export pump (BSEP), and the apical sodium-dependent bile acid transporter (ASBT).
The Na+/taurocholate cotransporting polypeptide (NTCP) , encoded by the SLC10A1 gene, is primarily located on the basolateral (sinusoidal) membrane of hepatocytes. It is the main transporter responsible for the sodium-dependent uptake of conjugated bile salts from the portal blood into the liver. nih.govnih.gov Studies using rat liver models have been pivotal in characterizing NTCP's function. For instance, research involving the expression of rat Ntcp clones in Xenopus laevis oocytes has allowed for detailed functional analysis through site-directed mutagenesis, identifying specific amino acid residues crucial for its transport activity. ingentaconnect.com These studies have shown that NTCP is an electrogenic transporter that preferentially transports conjugated bile acids. nih.gov Furthermore, animal models have been essential in discovering that NTCP also functions as a cellular entry receptor for hepatitis B and D viruses, a finding that has opened new avenues for antiviral research and the development of new animal models for these diseases. nih.govnih.gov
The bile salt export pump (BSEP) , or ABCB11, is an ATP-binding cassette (ABC) transporter located on the canalicular membrane of hepatocytes. It is the rate-limiting step in the secretion of bile salts from the hepatocyte into the bile canaliculus. nih.govnih.gov Animal studies, including those on rat Bsep, have demonstrated its narrow substrate specificity, which is largely confined to bile salts. bmj.com The critical role of BSEP is highlighted by the fact that its inhibition, whether by drugs or endogenous substances, leads to a reduction in canalicular bile salt secretion, resulting in cholestasis and potential liver injury. nih.govbmj.com
The apical sodium-dependent bile acid transporter (ASBT) , also known as SLC10A2, is found on the apical membrane of enterocytes in the terminal ileum and on the apical membrane of cholangiocytes. spandidos-publications.comnih.govnih.gov Its primary role in the intestine is the active reabsorption of bile acids, a crucial step in their enterohepatic circulation. spandidos-publications.comnih.gov Animal models have been fundamental in cloning and characterizing ASBT from various species, including hamsters, rats, and mice. spandidos-publications.com Research in rat models has shown that ASBT is involved in the disposition of certain environmental contaminants, highlighting its broader role in xenobiotic transport. nih.gov Studies on cholangiocytes have revealed that ASBT protein levels are regulated by ubiquitination and proteasomal degradation, a process that can be influenced by inflammatory mediators. nih.gov
Table 1: Key Transport Proteins for Tauroglycocholic Acid in Animal Systems
| Transporter | Gene | Location | Function | Animal Models Used in Studies |
|---|---|---|---|---|
| Na+/taurocholate cotransporting polypeptide (NTCP) | SLC10A1 | Basolateral membrane of hepatocytes | Sodium-dependent uptake of conjugated bile salts from portal blood into the liver. nih.govnih.gov | Rat, Xenopus laevis oocytes (expressing rat Ntcp), Macaque. ingentaconnect.comnih.gov |
| Bile Salt Export Pump (BSEP) | ABCB11 | Canalicular membrane of hepatocytes | ATP-dependent export of bile salts from the liver into bile. nih.govbmj.com | Rat. nih.gov |
| Apical Sodium-Dependent Bile Acid Transporter (ASBT) | SLC10A2 | Apical membrane of ileal enterocytes and cholangiocytes | Sodium-dependent reabsorption of bile acids from the intestine. spandidos-publications.comnih.gov | Hamster, Rat, Mouse. spandidos-publications.com |
Experimental Models for Inducing Specific Pathological Conditions
To investigate the role of bile acids like tauroglycocholic acid in disease states, researchers have developed various animal models that mimic human pathological conditions. These models are crucial for understanding disease mechanisms and for the preclinical evaluation of potential therapies.
Cholestasis , a condition characterized by impaired bile flow, is frequently modeled in animals through bile duct ligation (BDL) . elsevier.es This surgical procedure involves the complete or partial obstruction of the common bile duct in rodents, such as mice and rats. plos.org BDL leads to the accumulation of bile acids in the liver and systemic circulation, causing liver cell injury, inflammation, and fibrosis, thereby replicating many features of human obstructive cholestasis. plos.orgnih.gov Variations of this model, such as partial bile duct ligation, allow for the study of more localized liver injury. plos.orgnih.gov Another model involves the administration of substances like alpha-naphthylisothiocyanate (ANIT) or estrogen to induce intrahepatic cholestasis, providing insights into drug- and hormone-induced liver injury. elsevier.esnih.gov
Acute pancreatitis , a severe inflammatory condition of the pancreas, can be induced in animal models by the administration of bile acids. The retrograde infusion of sodium taurocholate into the pancreatic duct is a widely used and clinically relevant model in rats and mice. ingentaconnect.comnih.govbmj.comjove.comnih.gov This method is thought to mimic gallstone-induced pancreatitis, where bile refluxes into the pancreatic duct. nih.gov The concentration and volume of the infused taurocholate can be adjusted to control the severity of the pancreatitis, ranging from mild edema to severe necrotizing pancreatitis with systemic complications. ingentaconnect.combmj.comspandidos-publications.com Studies using these models have demonstrated that taurocholate induces pancreatic acinar cell injury, inflammation, and gut barrier dysfunction. nih.govnih.gov Other bile acids, such as glycodeoxycholic acid, have also been used to induce pancreatitis in various animal models, including primates. nih.gov
Table 2: Experimental Animal Models for Pathological Conditions Related to Bile Acids
| Pathological Condition | Model | Animal Species | Method | Key Pathological Features |
|---|---|---|---|---|
| Cholestasis | Bile Duct Ligation (BDL) | Rat, Mouse | Surgical ligation of the common bile duct. plos.org | Elevated plasma bile acids and liver enzymes, liver necrosis, inflammation, fibrosis. plos.orgnih.gov |
| Acute Pancreatitis | Taurocholate Infusion | Rat, Mouse | Retrograde infusion of sodium taurocholate into the pancreatic duct. nih.govbmj.comjove.com | Pancreatic edema, acinar cell necrosis, hemorrhage, inflammation, elevated serum amylase. nih.govbmj.comnih.gov |
| Acute Pancreatitis | Glycodeoxycholic Acid Infusion | Rat, Macaque | Ductal infusion of sodium glycodeoxycholic acid. nih.govnih.gov | Progressive, dose-dependent pancreatitis (edematous to necrotizing). nih.govnih.gov |
Computational and Structural Biology Approaches
Computational and structural biology methods provide powerful tools to investigate the interactions of tauroglycocholic acid at a molecular level. These in silico approaches complement experimental data by offering insights into the structural basis of ligand-protein interactions and the dynamics of these interactions.
Molecular Docking Simulations for Ligand-Receptor and Ligand-Enzyme Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov This method is valuable for understanding how tauroglycocholic acid interacts with its transport proteins and other potential targets. For instance, docking simulations have been used to explore the binding of bile acids, including taurocholate, to the bile salt export pump (BSEP). acs.org These studies help to identify key amino acid residues in the binding pocket that are crucial for substrate recognition and transport. Similarly, docking studies have been performed on models of the Na+/taurocholate cotransporting polypeptide (NTCP) to understand its interaction with bile acids. researchgate.net By simulating the binding of tauroglycocholic acid to these transporters, researchers can gain insights into the structural determinants of substrate specificity and inhibition, which is critical for understanding drug-induced liver injury. researchgate.net Computer docking has also been used to show the interaction of tauroursodeoxycholic acid (TUDCA), a related bile acid, with the G-protein binding site of rhodopsin, suggesting potential off-target effects of bile acids. nih.gov
Homology Modeling and Molecular Dynamics Simulations of Interacting Proteins
Molecular dynamics (MD) simulations are then used to study the dynamic behavior of these homology models and their interactions with ligands like tauroglycocholic acid over time. youtube.com MD simulations can reveal conformational changes in the transporter that are essential for the transport cycle. nih.gov For example, simulations of NTCP have been used to investigate the mechanism of taurocholate transport driven by sodium ion binding, providing insights into how the transporter moves its substrate across the cell membrane. nih.gov Similarly, MD simulations have been applied to study the self-assembly of bile salts into micelles and their interaction with lipid membranes, which is important for their role in digestion and drug absorption. acs.org These computational approaches are invaluable for generating hypotheses about protein function and for guiding further experimental studies. nih.gov
Analytical Techniques for Quantitative and Qualitative Research
Accurate and sensitive analytical methods are essential for the quantitative and qualitative analysis of tauroglycocholic acid and other bile acids in complex biological matrices. These techniques are fundamental for both basic research and clinical diagnostics.
Chromatographic Methods (e.g., HPLC, LC-MS) for Bile Acid Analysis
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of modern bile acid analysis. nih.govnih.gov
HPLC methods, often using a reversed-phase C18 column, allow for the separation of different bile acid species. ijnrd.orgjfda-online.comresearchgate.net Detection is typically performed using ultraviolet (UV) detectors, often after derivatization of the bile acids to enhance their chromophoric properties. nih.govnih.gov HPLC has been successfully used for the simultaneous quantification of taurocholate and other taurine-conjugated bile acids in various samples, including bear bile. jfda-online.com
LC-MS and tandem mass spectrometry (LC-MS/MS) have become the gold standard for bile acid analysis due to their high sensitivity, specificity, and ability to analyze a wide range of bile acids simultaneously. nih.govnih.gov These methods are capable of quantifying individual bile acids and their conjugates in various biological samples, including plasma, urine, and cell culture media. nih.govshimadzu.comrestek.com The use of stable isotope-labeled internal standards allows for accurate quantification by correcting for matrix effects and variations in sample preparation. sigmaaldrich.com LC-MS/MS is particularly powerful for separating and identifying isobaric bile acid isomers, which have the same mass but different structures. nih.gov The development of rapid and robust LC-MS/MS methods has greatly advanced the study of bile acid metabolism in health and disease. restek.com
Application in Biochemical Research as a Reagent in Analytical Chemistry
Tauroglycocholic acid, sodium salt, a conjugated bile acid, serves as a specialized laboratory reagent in various biochemical and analytical research applications. pubcompare.ai Its utility in analytical chemistry is primarily linked to its properties as a detergent and its role in biological systems. It is often used in the solubilization of lipids and membrane-bound proteins for analytical studies. sigmaaldrich.comsigmaaldrich.commpbio.com The compound's defined chemical and physical properties, such as its critical micelle concentration (CMC) and aggregation number, make it a valuable tool in creating controlled environments for studying molecular interactions.
In analytical procedures, tauroglycocholic acid, sodium salt can be employed as a component in various assays. pubcompare.ai For instance, it has been used in studies investigating methods for the determination of both conjugated and unconjugated bile salts in biological fluids like serum and jejunal fluid. sigmaaldrich.com Its consistent purity and well-characterized nature are critical for ensuring the reliability and reproducibility of such analytical methods. pubcompare.ai Furthermore, its solubility in various organic solvents and aqueous buffers allows for its versatile use in preparing stock solutions and reagents for a range of experimental setups. caymanchem.com
Development of Research Reagents and Standards
The unique physicochemical properties of tauroglycocholic acid, sodium salt have led to its development and use in various forms as a research reagent and standard. These applications are crucial for advancing our understanding of biological processes and for the development of new therapeutic strategies.
Use as a Solubilizing Agent in the Preparation of Liposomes and Micelles for Research Applications
Tauroglycocholic acid, sodium salt is widely utilized as a solubilizing agent in the creation of liposomes and micelles for research purposes. caymanchem.com Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate various molecules, making them useful as models for cell membranes and as drug delivery vehicles. The incorporation of bile salts like tauroglycocholic acid into liposomes can alter their physical properties. Specifically, it can make the liposomes more flexible and increase their permeability. nih.gov This is a desirable characteristic in research aimed at improving the absorption of drugs across biological membranes. nih.gov
Studies have shown that liposomes containing tauroglycocholic acid, sodium salt can enhance the transport of encapsulated substances across corneal and other biological barriers. nih.gov The mechanism behind this is believed to involve the bile salt's ability to fluidize the lipid bilayer, facilitating the penetration of the vesicle through membranes. nih.gov In addition to liposomes, tauroglycocholic acid, sodium salt is instrumental in forming mixed micelles, which are aggregates of bile salts and other lipids. These mixed micelles are used to study the solubilization and transport of poorly water-soluble compounds, such as cholesterol. researchgate.net
Below is an interactive data table summarizing the properties of Taurocholic Acid, Sodium Salt relevant to its use as a solubilizing agent.
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | 3-11 mM | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Aggregation Number | 4 | sigmaaldrich.comsigmaaldrich.com |
| Micellar Weight | 2100 | sigmaaldrich.comsigmaaldrich.com |
| pKa | 1.9 | sigmaaldrich.comsigmaaldrich.com |
| Solubility in Water | Soluble | sigmaaldrich.comsigmaaldrich.com |
Synthesis and Modification for Research Purposes (e.g., galactosylated taurocholate conjugates)
For specific research applications, tauroglycocholic acid can be chemically synthesized and modified. The synthesis of taurocholic and glycocholic acids can be studied in liver homogenates and subcellular fractions to understand metabolic pathways. nih.gov Improved laboratory procedures for the synthesis of glycine (B1666218) and taurine conjugates of bile acids have been developed using peptide coupling reagents, resulting in high yields and purity.
A significant area of modification involves creating conjugates to target specific tissues or cells. For example, galactosylated taurocholate conjugates have been synthesized for the purpose of liver-specific drug delivery. nih.gov This modification takes advantage of the asialoglycoprotein receptor present on hepatocytes, which recognizes and binds to galactose residues. By attaching galactose to taurocholate, researchers can create nanocarriers that are preferentially taken up by liver cells. nih.gov The synthesis of these conjugates is carefully designed to ensure that the crucial parts of the taurocholate and galactose molecules remain available for receptor binding. nih.gov These modified bile salts are valuable research tools for studying liver-targeted therapies.
Application of Stable Isotope-Labeled Standards for Metabolic and Proteomic Research
Stable isotope-labeled standards of tauroglycocholic acid are indispensable tools in modern metabolic and proteomic research. eurisotop.comisotope.com These standards, where one or more atoms are replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, or ²H), serve as internal standards for highly accurate quantification of endogenous metabolites by mass spectrometry. eurisotop.comcore.ac.uknih.gov Because they are chemically identical to their unlabeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiency, but are distinguishable by their mass. eurisotop.com
In metabolomics, these labeled standards are used to precisely measure the concentrations of tauroglycocholic acid and other bile acids in biological samples, which can provide insights into the state of the enterohepatic circulation and liver function. eurisotop.comnih.gov For instance, [¹³C]-Taurocholic acid is available as a stable labeled standard with high isotopic enrichment. schd-shimadzu.com In proteomics, stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), are used to quantify changes in protein expression. nih.govsdu.dk While not a direct application of labeled tauroglycocholic acid, the principles of using stable isotopes for quantification are central to the field. The use of full-length stable isotope-labeled proteins as quantification standards (PSAQ) allows for highly accurate measurements, even in complex samples requiring extensive fractionation. nih.gov
Q & A
Q. How can researchers optimize membrane-based separation techniques for isolating Tauroglycocholic acid, sodium salt from mixed bile acid pools?
- Methodological Answer : Employ ultrafiltration (10 kDa cutoff) to separate monomeric forms from aggregates. Optimize solvent polarity (e.g., methanol:water gradients) in reverse-phase chromatography. Validate purity via evaporative light scattering detection (ELSD), which is non-destructive and compatible with MS .
Q. What methodologies address the instability of Tauroglycocholic acid, sodium salt in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
